molecular formula C22H30ClN5O3S B2843329 1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1216556-54-5

1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2843329
CAS No.: 1216556-54-5
M. Wt: 480.02
InChI Key: MXGWUJWRELIBNY-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring, a pyrazole ring, and a morpholine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves multiple steps. One common synthetic route starts with the preparation of substituted 2-amino benzothiazoles, which are then coupled with N-phenyl anthranilic acid. The intermediate compounds are further treated with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators. Molecular docking studies have shown that the compound can bind to the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the morpholine moiety, in particular, enhances its ability to interact with biological targets and modulate their activity.

Properties

IUPAC Name

2-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3S.ClH/c1-5-27-17(14-16(3)24-27)21(28)26(9-8-25-10-12-30-13-11-25)22-23-19-18(29-4)7-6-15(2)20(19)31-22;/h6-7,14H,5,8-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGWUJWRELIBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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